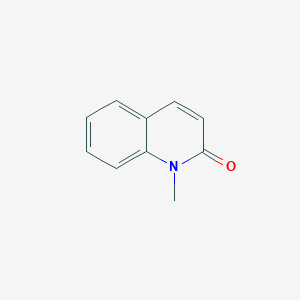

1-Methyl-2-quinolone

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEMNJMSULGQRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060552 | |

| Record name | 2(1H)-Quinolinone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-43-9 | |

| Record name | 1-Methyl-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2-quinolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-2-quinolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04580 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Methyl-2-quinolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Quinolinone, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(1H)-Quinolinone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-2(1H)-quinolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-2-QUINOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ470VV48X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Methyl 2 Quinolone and Its Derivatives

Foundational Synthetic Approaches to the 1-Methyl-2-quinolone Core

The synthesis of the this compound (MeQone) framework, a key structure in numerous quinoline (B57606) alkaloids, can be achieved through distinct and efficient pathways. nih.gov These foundational methods provide access to the core scaffold, which serves as a platform for further chemical modification.

Chemoselective Methylation of 2-Quinolone

A primary route to this compound involves the direct and selective methylation of the nitrogen atom in the 2-quinolone (also known as carbostyril) ring system. This chemoselective N-methylation is a crucial step to avoid competing O-methylation of the tautomeric quinolinol form. A specific method for this transformation utilizes chloromethyldimethylsilyl chloride to achieve the desired methylation. nih.gov While 2-quinolone exists in tautomeric equilibrium with 2-hydroxyquinoline (B72897), N-substituted quinolones like MeQone are locked in the quinolone form and exhibit slight aromaticity due to the contribution of a betaine (B1666868) resonance structure. nih.govresearchgate.net

Synthesis from Quinoline Precursors

An alternative and efficient one-pot synthesis of this compound starts from quinoline itself. nih.gov This process involves the methylation of quinoline, typically with dimethyl sulfate (B86663), to form an N-methylquinolinium salt. This intermediate is then subjected to oxidation using potassium ferricyanide(III) under alkaline conditions to yield this compound. nih.govresearchgate.net

Strategies for Functionalization of the this compound Framework

Despite being a valuable scaffold, the this compound framework presents challenges for direct functionalization. nih.govkochi-tech.ac.jp Its inherent aromaticity contributes to a general lack of reactivity, making both direct nucleophilic and electrophilic functionalization difficult. nih.govnii.ac.jp Consequently, strategies often rely on activating the ring system. This can be achieved by introducing either electron-donating groups (like a hydroxyl group) or electron-withdrawing groups. nih.govnii.ac.jp The use of a nitro group as an activating functionality has proven particularly useful for enabling concise chemical transformations. nih.govresearchgate.net

Direct Functionalization Methods

Direct functionalization of the relatively inert MeQone framework is a significant area of research. kochi-tech.ac.jp While some methods involve transition-metal-catalyzed cross-coupling reactions, the use of activating groups, particularly nitro groups, facilitates reactions with nucleophiles and serves as a precursor for a variety of other functionalities. kochi-tech.ac.jp

Nitration stands out as a key electrophilic substitution reaction for functionalizing the this compound ring. The introduction of strongly electron-withdrawing nitro groups significantly alters the electronic properties of the scaffold, activating it for subsequent reactions. kochi-tech.ac.jp Treating MeQone with fuming nitric acid can lead to the formation of 1-methyl-3,6,8-trinitro-2-quinolone (TNQ) in high yield. nih.govresearchgate.net This trinitrated derivative is a highly reactive and valuable intermediate for further modifications. nii.ac.jpnii.ac.jp

The conditions of the nitration reaction can be controlled to produce mono- and di-nitrated intermediates. nih.gov By adjusting the temperature and the concentration of nitric acid, different nitrated products can be selectively obtained. nih.govresearchgate.net

Table 1: Nitration of this compound (MeQone) under Various Conditions nih.govresearchgate.net

| Reagent | Temperature (°C) | Product(s) | Yield (%) |

| Fuming HNO₃ (d=1.52) | 120 | 1-Methyl-3,6,8-trinitro-2-quinolone (TNQ) | 90 |

| 15 M HNO₃ | 120 | 1-Methyl-3,6,8-trinitro-2-quinolone (TNQ) | Lower Yield |

| 15 M HNO₃ / 18 M H₂SO₄ | Medium | 3,6-Dinitro-1-methyl-2-quinolone (3,6-DNQ) & 6,8-Dinitro-1-methyl-2-quinolone (6,8-DNQ) | - |

| Not Specified | 50 | 1-Methyl-6-nitro-2-quinolone (6-NQ) | Good Yield |

The nitration of this compound proceeds with distinct regioselectivity, influenced by the electronic nature of the quinolone ring and reaction conditions. The introduction of nitro groups follows a general order of substitution at the 6-, 3-, and 8-positions. nih.govnii.ac.jp

Experimental results indicate the following positional reactivity sequence: 6- > 3- ≈ 8- . nih.gov

Position 6: Nitration occurs preferentially at the 6-position on the benzene (B151609) portion of the ring system. This is demonstrated by the formation of 1-methyl-6-nitro-2-quinolone (6-NQ) as the main product at lower temperatures (e.g., 50 °C). nih.gov

Positions 3 and 8: At intermediate temperatures, dinitration occurs, yielding a mixture of 3,6-dinitro-1-methyl-2-quinolone (3,6-DNQ) and 6,8-dinitro-1-methyl-2-quinolone (6,8-DNQ). nih.gov The reactivity at the 3-position (on the pyridone ring) is slightly greater than at the 8-position. nih.gov

Formation of TNQ: At higher temperatures, complete nitration leads to 1-methyl-3,6,8-trinitro-2-quinolone (TNQ). nih.gov The high reactivity of TNQ is attributed in part to the steric repulsion between the methyl group at the 1-position and the nitro group at the 8-position. nih.govclockss.org This steric strain distorts the quinolone framework, reducing the aromaticity of the pyridone ring and making it behave more like an activated nitroalkene, thereby facilitating reactions like cine-substitution at the 4-position. nih.govmdpi.com

Electrophilic Substitution Reactions (e.g., Nitration)

Influence of Substituents on Functionalization Patterns

The reactivity of the this compound ring is significantly influenced by the electronic and steric nature of its substituents. The unsubstituted MeQone framework is relatively inert to both electrophilic and nucleophilic attacks due to its aromatic character. nii.ac.jpmdpi.com

Electron-donating groups, such as hydroxyl or amino groups, can activate the ring for the introduction of new substituents at adjacent positions. nii.ac.jp Conversely, electron-withdrawing groups, particularly nitro groups, play a crucial role in activating the quinolone framework for nucleophilic attacks. nii.ac.jpmdpi.com The position of the nitro group is critical. For instance, 1-methyl-3,6,8-trinitro-2-quinolone (TNQ) exhibits exceptionally high reactivity compared to 1-methyl-3,6-dinitro-2-quinolone (3,6-DNQ), which is largely unreactive under similar conditions. nih.govmdpi.com This enhanced reactivity of TNQ is attributed to the steric repulsion between the 1-methyl group and the 8-nitro group. nih.govmdpi.comresearchgate.net This steric strain distorts the quinolone framework, reducing its aromaticity and making the pyridone ring behave more like an activated nitroalkene. nih.govresearchgate.net X-ray crystallography of a related 8-substituted MeQone confirmed a distorted quinolone framework due to this steric repulsion. researchgate.net

The introduction of a methyl group at the 8-position, instead of a nitro group, can also activate the MeQone framework for certain reactions, such as cine-substitution with cyanide, highlighting the importance of steric factors in activating the ring. mdpi.comnih.gov

Nucleophilic Additions and Substitutions

Nucleophilic attack is a key strategy for the functionalization of activated this compound derivatives. cymitquimica.com

Cine-substitution is a prominent reaction for activated MeQones, particularly 1-methyl-3,6,8-trinitro-2-quinolone (TNQ). nih.govsemanticscholar.orgresearchgate.net In this reaction, a nucleophile attacks the 4-position, leading to the substitution of the group at the 3-position (the nitro group in the case of TNQ). nih.govmdpi.com This process allows for the regioselective introduction of a variety of functional groups at the C4-position. nih.govnii.ac.jp

The reaction is initiated by the nucleophilic addition at the electron-deficient C4-position of TNQ. semanticscholar.org This is followed by proton transfer and subsequent elimination of the vicinal nitro group as nitrous acid, resulting in the formation of a 4-substituted 6,8-dinitro-1-methyl-2-quinolone. mdpi.comkochi-tech.ac.jp The high reactivity of TNQ in cine-substitution is driven by the steric strain between the 1-methyl and 8-nitro groups, which dearomatizes the pyridone ring. nih.govresearchgate.netresearchgate.net

A wide range of nucleophiles participate in this reaction, including carbon-based nucleophiles like 1,3-dicarbonyl compounds, ketones, enamines, and cyanide, as well as nitrogen-based nucleophiles like primary amines. mdpi.comsemanticscholar.org

Cine-substitution provides a powerful method for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 4-position of the this compound core. nih.govkochi-tech.ac.jp

Carbon-Carbon Bond Formation: The reaction of TNQ with carbon nucleophiles such as 1,3-dicarbonyl compounds (e.g., β-diketones, β-keto esters) in the presence of a base like triethylamine (B128534) readily forms a C-C bond at the C4-position. nih.govnii.ac.jp Similarly, ketones, enamines, and cyanide sources like potassium cyanide or trimethylsilyl (B98337) cyanide can be employed to introduce acylmethyl, cyano, and other carbon-based functionalities. mdpi.comkochi-tech.ac.jpresearchgate.net The reaction with phenoxides has also been reported, leading to (1,2-dihydro-4-quinolyl)phenols. researchgate.net

Table 1: Examples of C-C Bond Formation via Cine-Substitution of TNQ

| Nucleophile | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| 1,3-Dicarbonyl Compounds | 1,3-dicarbonyl, NEt₃ | 4-(Dicarbonylmethyl)-6,8-dinitro-1-methyl-2-quinolone | nih.gov, nih.gov |

| Ketones/Enamines | Ketone/Enamine | 4-(Acylmethyl)-6,8-dinitro-1-methyl-2-quinolone | nih.gov, mdpi.com |

| Cyanide | KCN or TMSCN | 4-Cyano-6,8-dinitro-1-methyl-2-quinolone | mdpi.com, researchgate.net |

| Phenoxides | Phenol, Base | 4-(Hydroxyphenyl)-6,8-dinitro-1-methyl-2-quinolone | researchgate.net |

Carbon-Nitrogen Bond Formation: The formation of C-N bonds can be achieved by reacting TNQ with amines. nii.ac.jpsemanticscholar.org Treatment of TNQ with primary amines at room temperature can lead to dihydroquinolone ammonium (B1175870) salts. semanticscholar.org However, upon heating, cine-substituted products, 4-alkylamino-6,8-dinitro-1-methyl-2-quinolones, are formed. semanticscholar.orgumich.edu The reaction outcome can be influenced by the steric bulk of the amine. semanticscholar.org This methodology provides a direct route to 4-amino-functionalized MeQone derivatives, which can serve as precursors for further chemical modifications. nii.ac.jpsemanticscholar.org

Table 2: C-N Bond Formation via Cine-Substitution of TNQ with Primary Amines

| Amine | Condition | Product | Reference(s) |

|---|---|---|---|

| Methylamine | MeCN, reflux | 4-(Methylamino)-6,8-dinitro-1-methyl-2-quinolone | semanticscholar.org |

| Propylamine | MeCN, reflux | 6,8-Dinitro-1-methyl-4-propylamino-2-quinolone | semanticscholar.org |

| Isobutylamine | MeCN, reflux | 4-(Isobutylamino)-6,8-dinitro-1-methyl-2-quinolone | semanticscholar.org |

Cine-Substitution Reactions

Built-in Methodologies Utilizing Functionalized Building Blocks

This approach involves constructing the quinolone ring from acyclic, functionalized precursors. Isatoic anhydride (B1165640) is a versatile building block for this purpose. nih.gov Ring transformation of isatoic anhydrides, including nitrated derivatives, with reagents like dimethyl malonate or ethyl nitroacetate (B1208598) can yield functionalized MeQones. nih.gov For example, the reaction with dimethyl malonate leads to MeQones with accompanying decarboxylation, while ethyl nitroacetate can be used to synthesize 3-nitro-2-quinolones. nih.gov

Ring Transformation Strategies

Ring transformation offers another route to the this compound skeleton. nih.gov One such strategy involves the use of 2-(2-aminophenyl)-1,3-thiazine derivatives, which can be transformed into pyrroloquinoline derivatives. nih.gov This reaction proceeds through a 2-(2-aminophenyl)pyrrole intermediate, followed by intramolecular nucleophilic substitution to form the pyridone ring. nih.gov Another strategy involves the ring expansion of oxindoles. nih.govacs.org Specific reaction conditions can be used to transform 3-iodomethyl oxindoles into 4-quinolinone isomers. nih.gov Similarly, a cyclopropanation-ring expansion of 3-chloroindoles provides a pathway to 4-quinolone-3-carboxylates. beilstein-journals.org More recently, a base-promoted ring expansion of 4-quinolones has been developed to access benzazepinones. nih.govacs.org

Metal-Catalyzed Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the functionalization of the this compound scaffold. nih.govresearchgate.net These methods are often used for direct C-C or C-N bond formation. kochi-tech.ac.jp Palladium-catalyzed reactions, such as the Heck and Suzuki-Miyaura coupling reactions, are particularly prevalent. researchgate.netmdpi.comnih.gov

For instance, the Heck reaction of 2-iodoanilines with α,β-unsaturated carbonyl compounds, catalyzed by a palladium complex, can produce 3-substituted quinolin-2(1H)-ones. nih.gov Similarly, Suzuki-Miyaura coupling reactions can be used to introduce aryl or other groups onto the quinolone ring system. researchgate.net These metal-catalyzed methods offer an alternative to the functionalization approaches that rely on the activation by nitro groups, thereby broadening the scope of accessible this compound derivatives. nih.govresearchgate.net

Palladium-Catalyzed Cyclization Approaches

Palladium catalysis has proven to be a versatile tool in the synthesis of quinolones, offering mild reaction conditions and tolerance of various functional groups. researchgate.net These methods often involve the rapid construction of complex molecules through multiple bond-forming reactions in a single step, known as tandem or domino processes. researchgate.netd-nb.info

A common strategy involves the Heck reaction, where 2-iodoanilines react with olefins like dimethyl maleate (B1232345) in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a base like triethylamine (Et₃N). nih.gov This reaction proceeds through a vinylic substitution, forming an intermediate that cyclizes in situ to yield the quinolin-2-one core. nih.gov For instance, the reaction of 2-iodoanilines with dimethyl maleate at 100°C in acetonitrile (B52724) has been shown to produce 4-carbomethoxy-2-quinolones in moderate to good yields. nih.govmdpi.com

Another approach utilizes the intramolecular Heck cyclization of acrylamides. researchgate.net For example, N-acetyl-N-[2-(halomethyl)aryl]acrylamides can undergo cyclization to form 3-alkylquinolin-2(1H)-ones. nih.gov Furthermore, palladium-catalyzed cascade reactions involving C-H bond activation, C-C bond formation, and intramolecular cyclization of simple anilines have been developed, providing a direct route to quinolinone derivatives. mdpi.comresearchgate.net

Researchers have also explored domino Heck/cyclization reactions of methyl β-(2-acetamidophenyl)acrylates with aryl iodides, catalyzed by Pd(OAc)₂ with potassium acetate (KOAc) in N,N-dimethylformamide (DMF) at elevated temperatures, to produce 4-arylquinolin-2(1H)-ones. nih.gov Additionally, a palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines has been described as a method that proceeds without the need for acids, bases, or other additives. rsc.org

Copper-Catalyzed Annulation Methods

Copper-catalyzed reactions have emerged as a valuable alternative for the synthesis of quinolone derivatives. These methods often involve annulation strategies, where a new ring is formed onto a pre-existing one.

One notable example is a one-pot, three-component reaction that utilizes 2-bromoacylarenes, 2-iodoacetamide, and various nucleophiles. nih.govrsc.org This cascade process involves an initial Sₙ2 reaction, followed by a Knoevenagel condensation, and culminates in a copper-catalyzed C-N bond formation to yield functionalized 2-quinolones. nih.govrsc.org A novel catalytic system using copper powder with 2-picolinic acid was identified as being highly effective for this transformation. rsc.org

Copper catalysts have also been employed in the [3+2] cycloaddition of 2H-azirines to six-membered cyclic enols, such as those derived from quinolin-2-ones. mdpi.com This method, catalyzed by both Cu(II) and Cu(I) compounds, leads to the formation of pyrrolo[3,2-c]quinolone scaffolds. mdpi.com The reaction proceeds through a formal (3+2) cycloaddition via the cleavage of the N1-C2 bond of the azirine. mdpi.com

Furthermore, copper-catalyzed aerobic oxidative cyclization of C(sp³)–H/C(sp²) bonds has been reported, using oxygen as the oxidant. mdpi.com In a different approach, a copper(I)-catalyzed [4+1+1] annulation of ammonium salts and anthranils provides a route to 2,3-diaroylquinolines under mild conditions with molecular oxygen as the terminal oxidant. mdpi.com

Cascade and One-Pot Reaction Sequences

Cascade and one-pot reactions are highly desirable in organic synthesis as they increase efficiency by reducing the number of purification steps, saving time, and minimizing waste. Several such strategies have been developed for the synthesis of this compound and its analogs.

A biocatalytic cascade has been assembled for the production of 4-methoxy-1-methyl-2-quinolone. researchgate.net This one-pot, three-step continuous cascade utilizes enzymes to achieve the synthesis from a substituted anthranilic acid derivative, demonstrating the potential of biocatalysis in constructing complex molecules. researchgate.net

In the realm of chemo-enzymatic cascades, a one-pot, two-step process has been developed to synthesize 2-quinolone derivatives from N-cyclopropyl-N-alkylanilines. nih.gov This method combines the enzymatic activity of horseradish peroxidase (HRP) with a chemical oxidant, K₃Fe(CN)₆. nih.gov

Furthermore, iridium-catalyzed synthesis of 3,4-disubstituted N-methyl-2-quinolones has been achieved using N-methylarylcarbamoyl chlorides and internal alkynes. mdpi.com This cascade reaction provides a direct route to these substituted quinolones. qeios.com Radical tandem cyclizations have also been reported, involving the trapping of an acyl radical by N-methyl-N-phenyl cinnamamides, followed by intramolecular cyclization and subsequent aromatization to yield substituted 2-quinolone derivatives. mdpi.com

Advanced and Sustainable Synthetic Strategies

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of quinolones. qeios.comresearchgate.net This includes the use of greener solvents, energy-efficient methods, and environmentally benign catalysts. researchgate.netrsc.org

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and increased product purity compared to conventional heating methods. d-nb.infosemanticscholar.org

The synthesis of 4-methoxy-1-methyl-2-quinolone and its analogs has been efficiently achieved using microwave assistance. semanticscholar.org In one method, 4-hydroxy-2-quinolinone precursors are prepared from anilines and diethylmalonate using p-toluenesulfonic acid as a catalyst under microwave irradiation. These precursors are then methylated to afford the final products. semanticscholar.org Another microwave-assisted method involves the reaction of 4-(4-chloro-6-phenylamino- mdpi.comresearchgate.netsemanticscholar.orgtriazin-2-yloxy)-1-methyl-1H-quinolin-2-one with various amines, demonstrating superior results compared to traditional heating. d-nb.info A one-pot synthesis of 2-(1H)-quinolone compounds directly from a quinoline raw material and water has also been developed under microwave irradiation with a reaction promoter. google.com

Solvent-Free Reaction Conditions

Performing reactions without a solvent offers significant environmental benefits by reducing waste and avoiding the use of potentially toxic and volatile organic compounds.

A notable example is the synthesis of pyrano[3,2-c]quinolin-2-one derivatives through the tandem cyclization of 4-hydroxy-1-methyl-2-quinolone (B592664) with chalcones. rsc.org This reaction is catalyzed by a task-specific Brønsted acidic ionic liquid under solvent-free conditions, with water being the only byproduct. rsc.org The catalyst in this process is also recyclable, further enhancing its green credentials. rsc.org

Solvent-free synthesis of quinolone derivatives has also been achieved through a three-step procedure starting from triethylorthoformate and activated methylene (B1212753) derivatives, with the reactions carried out under solvent-free conditions, sometimes with microwave activation. clockss.org Additionally, a one-pot reaction of anilines with acetylenedicarboxylate (B1228247) diesters under solvent-free ball-milling conditions has been developed to produce polysubstituted 1,2-dihydroquinolines. acs.org

Photocatalytic and Biocatalytic Approaches

The quest for greener and more efficient chemical syntheses has led to the exploration of photocatalytic and biocatalytic methods for producing quinolone derivatives. These approaches offer mild reaction conditions and high selectivity, positioning them as sustainable alternatives to traditional synthetic routes. qeios.comresearchgate.net

Photocatalytic Synthesis:

Photocatalysis utilizes light energy to drive chemical reactions. Hou et al. developed a method for producing 2-quinolones through a single-pot synthesis involving photoredox catalysis combined with cobalt or iridium catalysis for the hydrocarboxylation of alkynes with CO₂. qeios.com This technique proved effective for various aryl-substituted alkynes, yielding the corresponding 2-quinolones in high yields. qeios.com Another approach involves the use of gold (Au) loaded titanium dioxide (TiO₂) nanoparticles as a photocatalyst for the synthesis of quinaldines (2-methylquinolines) from nitroarenes. lookchem.com This method proceeds via the initial reduction of the nitro group, followed by condensation and cyclization, with electron-releasing groups on the nitroarene influencing the final yield. lookchem.com

Biocatalytic Synthesis:

Biocatalysis employs enzymes to catalyze chemical transformations, often with remarkable specificity and under environmentally benign conditions. Fungal polyketide synthases (PKS), specifically AthePKS and FerePKS, have been identified for their ability to produce quinolones. researchgate.netresearchgate.net These enzymes can process various substituted anthranilic acid derivatives to generate precursors for pharmaceutically relevant quinolones, including the antimicrobial 4-methoxy-1-methyl-2-quinolone. researchgate.netresearchgate.net The feasibility of this enzymatic cascade has been demonstrated in vivo by expressing the pathway in Escherichia coli. researchgate.netresearchgate.net

Monoamine oxidase (MAO-N) biocatalysts have also been effectively used for the aromatization of 1,2,3,4-tetrahydroquinolines (THQs) to their corresponding quinoline derivatives. nih.govacs.org Furthermore, a chemo-enzymatic cascade involving horseradish peroxidase (HRP) has been developed to synthesize 2-quinolone derivatives from N-cyclopropyl-N-alkylanilines. acs.org

| Method | Catalyst/Enzyme | Substrates | Product Example | Key Findings | Reference |

|---|---|---|---|---|---|

| Photocatalysis | Photoredox/Cobalt or Iridium | Aryl-substituted alkynes, CO₂ | 2-Quinolones | High yields achieved in a one-pot synthesis. | qeios.com |

| Photocatalysis | Au-TiO₂ nanoparticles | Nitroarenes, Ethanol | Quinaldines | Yields influenced by substituents on the nitroarene. | lookchem.com |

| Biocatalysis | AthePKS and FerePKS | Substituted anthranilic acids | 4-Methoxy-1-methyl-2-quinolone | Demonstrates a framework for engineering enzymatic routes to heteroaromatic scaffolds. | researchgate.netresearchgate.net |

| Biocatalysis | Monoamine Oxidase (MAO-N) | 1,2,3,4-Tetrahydroquinolines | Quinoline derivatives | Effective aromatization of THQs. | nih.gov |

| Chemo-enzymatic | Horseradish Peroxidase (HRP) / Fe-mediated oxidation | N-cyclopropyl-N-alkylanilines | 2-Quinolone derivatives | One-pot, two-step cascade reaction with good isolated yields. | acs.org |

Ultrasonication-Mediated Synthesis

The application of ultrasonic irradiation in organic synthesis has gained considerable attention as a green chemistry tool. researchgate.net This technique can significantly accelerate reactions, improve yields, and often allows for milder reaction conditions compared to conventional methods. mdpi.com

The synthesis of various quinolone derivatives has been successfully achieved using ultrasound. For instance, a catalyst-free, multi-component reaction for synthesizing dihydroquinolines from malononitrile (B47326), 2-naphthol (B1666908) or resorcinol, various aldehydes, and ammonium acetate was performed in an aqueous medium under ultrasound irradiation at 60 °C, resulting in high yields (90–97%). mdpi.com Similarly, N-Aryl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-carboxamides were synthesized in a two-step process under ultrasonic irradiation. researchgate.net

A one-pot, three-component coupling of alkynes, aldehydes, and amines to produce 2,4-disubstituted quinolines has been developed using a solid-supported phosphosulfonic acid (PSA) catalyst under solvent-free ultrasound irradiation at 80°C. This method offers shorter reaction times and higher yields compared to conventional heating.

| Product Class | Reactants | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Dihydroquinolines | Malononitrile, 2-naphthol/resorcinol, aldehydes, ammonium acetate | Catalyst-free, water, 60 °C, ultrasound | High yields (90–97%), swift reaction. | mdpi.com |

| 2,4-Disubstituted quinolines | Alkynes, aldehydes, amines | Phosphosulfonic acid (PSA), solvent-free, 80 °C, ultrasound | Shorter reaction times, excellent yields, environmentally friendly. | |

| Spiro[4H-pyrano[3,2-c]quinoline-4,3′-indoline]-2′,5(6H)-diones | 4-Hydroxy-2H-quinolin-2-one, malononitrile/ethyl cyanoacetate, isatins | Piperidine, water, ultrasound | Efficient synthesis of complex spiro compounds. | thieme-connect.com |

| N-Aryl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)carboxamides | Multi-step synthesis | Ultrasound irradiation | Reported as an efficient synthetic method. | researchgate.net |

Catalyst-Free Methodologies

The development of catalyst-free synthetic routes is a significant goal in green chemistry, as it eliminates the need for potentially toxic and expensive metal catalysts and simplifies product purification. malayajournal.org Several catalyst-free methods for the synthesis of quinoline and quinolone derivatives have been reported, often relying on thermal energy or microwave irradiation. qeios.comresearchgate.net

A notable example is the [5 + 1] annulation of 2-methylquinolines with diynones, which proceeds under catalyst- and solvent-free conditions to afford 2-arylated quinolines. nih.gov This process is atom-economic and demonstrates good tolerance for a broad range of functional groups. nih.gov Another catalyst-free approach involves the reaction of 2-methylquinoline (B7769805) and benzaldehyde (B42025) at 140°C in dioxane to produce (E)-2-styrylquinoline. malayajournal.org The mechanism is proposed to involve the tautomerization of 2-methylquinoline to an enamine intermediate, which then attacks the aldehyde. malayajournal.org

Furthermore, a simple and efficient catalyst-free synthesis of pyrrolo[1,2-a]quinoline (B3350903) derivatives has been developed from 2-methylquinolines, aldehydes, and alkynoates via a dehydration/[3 + 2] cycloaddition. acs.org This transformation is tolerant to air and produces water as the only byproduct, highlighting its environmentally benign nature. acs.org

| Reaction Type | Reactants | Conditions | Product | Key Features | Reference |

|---|---|---|---|---|---|

| [5 + 1] Annulation | 2-Methylquinolines, diynones | Catalyst- and solvent-free, heat | 2-Arylated quinolines | Atom-economic, good functional group tolerance. | nih.gov |

| Dehydration/[3 + 2] Cycloaddition | 2-Methylquinolines, aldehydes, alkynoates | Catalyst-free, heat | Pyrrolo[1,2-a]quinolines | Environmentally benign, water is the only byproduct. | acs.org |

| Condensation | 2-Methylquinoline, benzaldehyde | Dioxane, 140 °C | (E)-2-Styrylquinoline | Direct functionalization of the C–H bond of 2-alkylquinolines. | malayajournal.org |

| Three-component reaction | Arylglyoxal monohydrate, malononitrile, 4-hydroxy-1-methyl-2(1H)-quinolone | Microwave irradiation, catalyst-free | Pyrano[3,2-c]quinolone derivatives | Simple, straightforward, no column purification needed. | rsc.org |

Utilization of Green Solvents

The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. acs.org Water, ethanol, and supercritical CO₂ are considered green solvents and their use in the synthesis of quinolones is actively being explored. qeios.comresearchgate.net

A highly efficient and environmentally friendly protocol for synthesizing novel 7-aryl-10-thioxo-7,10,11,12-tetrahydro-9H-benzo[H]pyrimido[4,5-b]quinoline-8-one derivatives utilizes an ethanol:acetic acid (8:2) catalyst system at 80°C. tandfonline.com Water is another favored green solvent. A tandem protocol for synthesizing pyrano[3,2-c]quinolone derivatives was developed using taurine (B1682933) as a bio-organic catalyst in water. nih.gov This three-component reaction between aldehydes, malononitrile or ethyl cyanoacetate, and 4-hydroxy-1-methyl-2(1H)-quinolone offers excellent yields and short reaction times. nih.gov

Arenas et al. reported a method to produce diastereospecific cis-4-amidyl-2-methyl-1,2,3,4-tetrahydroquinolines through a Diels-Alder reaction in an acidified aqueous mixture using the surfactant sodium dodecyl sulfate (SDS), achieving moderate to excellent yields. tandfonline.com

| Solvent | Reaction | Catalyst | Product | Key Advantages | Reference |

|---|---|---|---|---|---|

| Water | Three-component reaction | Taurine | Pyrano[3,2-c]quinolone derivatives | Excellent yields, short reaction times, simple work-up. | nih.gov |

| Water | Diels-Alder reaction | Sodium dodecyl sulfate (SDS) | cis-4-Amidyl-2-methyl-1,2,3,4-tetrahydroquinolines | Environmentally friendly, moderate to excellent yields (70-99%). | tandfonline.com |

| Ethanol:Acetic Acid (8:2) | Knoevenagel condensation/Michael addition/cyclization | Self-catalyzed system | 7-Aryl-10-thioxo-7,10,11,12-tetrahydro-9H-benzo[H]pyrimido[4,5-b]quinoline-8-ones | Eco-friendly, highly competent, high yields (85-90%). | tandfonline.com |

| Water | Three-component reaction | p-Toluenesulfonic acid (p-TSA) | Pyrimido[4,5-b]quinolones | Eco-friendly, good yields (60-94%). | tandfonline.com |

Development of Novel Synthetic Scaffolds

The this compound (MeQone) framework is a fundamental structure found in numerous quinoline alkaloids. nih.gov Research has increasingly focused on creating unnatural MeQone derivatives to explore new biological activities. nih.gov This involves both the functionalization of the existing quinolone skeleton and the construction of new fused-ring systems.

A key strategy for functionalization involves the use of activating groups, such as the nitro group. 1-Methyl-3,6,8-trinitro-2-quinolone (TNQ) exhibits unusual reactivity, undergoing region-selective cine-substitutions with nucleophiles to yield 4-substituted 1-methyl-6,8-dinitro-2-quinolones. nih.gov The steric repulsion between the 1-methyl and 8-nitro groups distorts the quinolone framework, making the pyridone ring act like an activated nitroalkene, which can participate in cycloaddition reactions to build new fused rings. nih.gov The reaction of TNQ with amines can also lead to dimerization or denitration, providing further pathways for novel functionalization. researchgate.net

The development of novel scaffolds often involves multicomponent reactions to build complex fused heterocyclic systems. For example, pyrano[3,2-c]quinolone derivatives have been synthesized through three-component reactions of 4-hydroxy-1-methyl-2(1H)-quinolone, aldehydes, and active methylene compounds like malononitrile. rsc.orgnih.gov Similarly, the catalyst-free reaction of 2-methylquinolines, aldehydes, and alkynoates leads to the formation of pyrrolo[1,2-a]quinolines. acs.org These fused systems represent novel scaffolds with potential for diverse applications.

| Scaffold Type | Synthetic Strategy | Key Intermediate/Reactant | Significance | Reference |

|---|---|---|---|---|

| 4-Substituted-1-methyl-2-quinolones | Cine-substitution | 1-Methyl-3,6,8-trinitro-2-quinolone (TNQ) | Direct functionalization at the C4-position. | nih.gov |

| Fused-ring systems | Cycloaddition | 1-Methyl-3,6,8-trinitro-2-quinolone (TNQ) | Construction of new rings on the [c]-face of the MeQone. | nih.gov |

| Quinolone Dimer | Dimerization | 1-Methyl-3,6,8-trinitro-2-quinolone (TNQ) with amines | Novel functionalization via dimerization. | researchgate.net |

| Pyrano[3,2-c]quinolones | Three-component reaction | 4-Hydroxy-1-methyl-2(1H)-quinolone | Creates a fused pyran ring system. | rsc.orgnih.gov |

| Pyrrolo[1,2-a]quinolines | Dehydration/[3 + 2] Cycloaddition | 2-Methylquinolines | Creates a fused pyrrole (B145914) ring system. | acs.org |

| Pyrimido[4,5-b]quinolones | One-pot three-component reaction | 6-Amino-1,3-dimethyluracil, aldehydes, dimedone | Builds a fused pyrimidine (B1678525) ring. | tandfonline.com |

Reactivity and Reaction Mechanisms of 1 Methyl 2 Quinolone

Intrinsic Reactivity Profile and Aromaticity Considerations

1-Methyl-2-quinolone (often abbreviated as MeQone) is a heterocyclic compound composed of a fused benzene (B151609) and a pyridone ring. nih.gov Unlike its N-unsubstituted counterpart, which can tautomerize to the aromatic quinolinol form, this compound cannot. nih.gov However, it does possess a degree of aromatic character due to the contribution of a betaine (B1666868) resonance structure. nih.gov This inherent aromaticity leads to a diminished reactivity, making direct electrophilic and nucleophilic functionalization of the MeQone framework challenging under normal conditions. nih.govresearchgate.net The stability of the ring system often necessitates activation to facilitate chemical reactions. nih.gov The ring nitrogen at the 1-position acts as an electron-donating group, which tends to activate the 3-, 6-, and 8-positions towards electrophilic attack. nih.gov

Activation Strategies for Enhanced Reactivity

To overcome the inherent stability of the this compound ring, various activation strategies have been developed. These methods primarily focus on altering the electronic and steric properties of the molecule to enhance its susceptibility to chemical reactions.

Electron-Withdrawing Group Activation (e.g., Nitro Group)

A highly effective strategy for activating the this compound framework is the introduction of strong electron-withdrawing groups, most notably the nitro group (NO₂). nih.govresearchgate.netnih.gov The potent electron-withdrawing nature of the nitro group activates the quinolone scaffold, rendering it more susceptible to nucleophilic attack. kochi-tech.ac.jp This approach has proven instrumental in facilitating direct functionalization that would otherwise be difficult to achieve. nih.gov

Nitration of this compound can lead to the formation of mono-, di-, and tri-nitrated products. nih.gov For instance, nitration with fuming nitric acid can yield 1-methyl-3,6,8-trinitro-2-quinolone (TNQ) in high yield. nih.govnii.ac.jp The presence of these nitro groups dramatically alters the reactivity of the quinolone ring, paving the way for a variety of synthetic transformations. nih.gov

Steric Effects on Reactivity and Regioselectivity

Steric interactions play a crucial role in the reactivity and regioselectivity of reactions involving substituted 1-methyl-2-quinolones. A prime example is the unusual reactivity of 1-methyl-3,6,8-trinitro-2-quinolone (TNQ). nih.govnih.gov The significant steric repulsion between the methyl group at the 1-position and the nitro group at the 8-position forces the quinolone ring to distort. nih.govresearchgate.net This distortion disrupts the coplanarity between the benzene and pyridone rings, leading to a loss of aromaticity in the pyridone moiety. nih.govmdpi.com

As a consequence of this steric strain, the pyridone ring of TNQ behaves more like an activated nitroalkene than an aromatic system. nih.govresearchgate.netclockss.org This "steric activation" is a non-electrical method of enhancing reactivity and is critical for the unique chemical behavior of TNQ. researchgate.net The importance of the 8-substituent is highlighted by the fact that 1-methyl-3,6-dinitro-2-quinolone (3,6-DNQ), which lacks the 8-nitro group, does not exhibit the same high reactivity. nih.govnih.gov Even replacing the 8-nitro group with an electron-donating methyl group can still activate the framework due to steric hindrance. mdpi.commdpi.com

This steric effect also dictates the regioselectivity of certain reactions. For example, the presence of a methyl group at the 4-position can sterically hinder nitration at the adjacent 3-position, favoring nitration at the 6-position instead. kochi-tech.ac.jp

Key Reaction Pathways

The activation of the this compound ring opens up several key reaction pathways, including electrophilic and nucleophilic reactions.

Electrophilic Reactions

While the inherent aromaticity of this compound makes it relatively unreactive towards electrophiles, nitration is a notable exception and a key step in its functionalization. nih.govkochi-tech.ac.jp The introduction of nitro groups proceeds in a specific order, typically at the 6-, 3-, and 8-positions. nii.ac.jp

Another example of an electrophilic reaction is the arylation of phenols using the highly reactive 1-methyl-3,6,8-trinitro-2-quinolone (TNQ) as an electrophile. oup.comresearchgate.net The reduced aromaticity and electron-deficient nature of TNQ, resulting from both electronic and steric factors, allow it to act as a suitable substrate for electrophilic arylation, a reaction that is generally difficult to achieve with standard benzene rings. oup.com

Nucleophilic Reactions, including Cine-Substitution Mechanisms

The introduction of activating groups, particularly nitro groups, makes the this compound system susceptible to nucleophilic attack. A particularly important reaction pathway for highly activated derivatives like TNQ is cine-substitution. nih.govnii.ac.jpoup.com

In a cine-substitution reaction, the incoming nucleophile attacks a position adjacent to the one bearing the leaving group. In the case of TNQ, nucleophiles readily attack the 4-position, leading to the elimination of the nitro group at the 3-position. nih.govnih.gov This process affords 4-substituted 6,8-dinitro-1-methyl-2-quinolones. nih.govnih.gov

The mechanism involves the initial addition of the nucleophile to the electron-deficient 4-position, forming a 3,4-dihydro-2-quinolone intermediate (a Meisenheimer-like complex). nii.ac.jpnii.ac.jp Subsequent elimination of nitrous acid from this intermediate, accompanied by rearomatization of the ring, yields the final cine-substituted product. nih.govnii.ac.jp

A wide range of nucleophiles can participate in these cine-substitution reactions, including:

Carbon nucleophiles: 1,3-dicarbonyl compounds (like β-diketones and β-keto esters), nitroalkanes, ketones, enamines, and cyanide ions. nih.govnih.govkochi-tech.ac.jp

Nitrogen nucleophiles: Amines can react with TNQ to introduce an amino group at the 4-position. nii.ac.jpnii.ac.jp

Oxygen nucleophiles: Phenoxides can undergo electrophilic arylation where the quinolone acts as the electrophile. oup.com

The table below summarizes the cine-substitution of 1-methyl-3,6,8-trinitro-2-quinolone (TNQ) with various 1,3-dicarbonyl compounds.

Table 1: Cine-Substitution of TNQ with 1,3-Dicarbonyl Compounds. nih.govkochi-tech.ac.jp

The reactivity of TNQ is so pronounced that it can even undergo dimerization in the presence of certain amines like tributylamine. nih.govnii.ac.jp This reaction is also proposed to proceed through a mechanism involving nucleophilic attack at the 4-position. nii.ac.jp

Cycloaddition Reactions of Activated 1-Methyl-2-quinolones

The typically low reactivity of the this compound (MeQone) framework, a result of its aromatic character, can be overcome through activation, enabling it to participate in various cycloaddition reactions. nih.govresearchgate.netkochi-tech.ac.jp Activation is frequently achieved by introducing strongly electron-withdrawing groups, such as nitro groups, onto the quinolone ring system. researchgate.netkochi-tech.ac.jp

A prominent example of an activated derivative is 1-methyl-3,6,8-trinitro-2-quinolone (TNQ). nih.govkochi-tech.ac.jp In TNQ, significant steric repulsion between the 1-methyl group and the 8-nitro group distorts the planarity of the quinolone framework. nih.govnih.govmdpi.com This distortion disrupts the aromaticity of the pyridone ring, causing it to exhibit reactivity more akin to an activated nitroalkene. nih.govnih.gov Consequently, the pyridone moiety of TNQ readily undergoes cycloaddition reactions at the C3 and C4 positions with electron-rich alkenes and dienes under mild conditions, leading to the formation of polycyclic compounds. nih.govkochi-tech.ac.jpnih.gov For instance, the reaction of TNQ with cyclopentadiene (B3395910) proceeds smoothly to yield a tetracyclic product, which can subsequently aromatize through the elimination of nitrous acid. mdpi.com

The activation of the MeQone framework is not limited to steric effects. Other derivatives and methods have been shown to facilitate cycloadditions. 4-Hydroxy-1-methyl-2(1H)-quinolone can participate in ceric ammonium (B1175870) nitrate-mediated oxidative cycloaddition with 1,3-dicarbonyl compounds to produce substituted dihydrofuroquinolinones. chemicalbook.comsigmaaldrich.comsigmaaldrich.com Furthermore, photochemical activation has been demonstrated. In a recent development, a visible-light-induced intermolecular [2+2]-cycloaddition between 1-methylquinolin-2(1H)-one derivatives and alkynes was achieved using a combination of thioxanthone and Cu(OTf)₂ as cocatalysts, affording substituted cyclobutenes with high regioselectivity. researchgate.net

Table 1: Examples of Cycloaddition Reactions of Activated this compound Derivatives

| Activated Quinolone Derivative | Reactant | Conditions/Catalyst | Product Type | Citation(s) |

| 1-Methyl-3,6,8-trinitro-2-quinolone (TNQ) | Electron-rich dienes (e.g., cyclopentadiene) | Mild conditions | Polycyclic/Tetracyclic compounds | kochi-tech.ac.jpmdpi.com |

| 1-Methyl-3,6,8-trinitro-2-quinolone (TNQ) | Electron-rich alkenes | Mild conditions | Fused-ring systems on the [c]-face | nih.govnih.gov |

| 4-Hydroxy-1-methyl-2(1H)-quinolone | 1,3-Dicarbonyl compounds | Ceric ammonium nitrate (B79036) (CAN) | Substituted dihydrofuroquinolinones | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| 1-Methylquinolin-2(1H)-one | Alkynes | Visible light, Thioxanthone, Cu(OTf)₂ | Substituted cyclobutenes | researchgate.net |

| 3-Nitr-1-methyl-2-quinolones | Electron-rich dienes | Harsh conditions (e.g., high temperature) | Aromatized phenanthridone derivatives | mdpi.com |

Transformation of Nitro Groups to Other Functionalities

The nitro group is a versatile functionality in organic synthesis, serving not only as a powerful activating group but also as a precursor to a wide array of other functional groups. nih.govkochi-tech.ac.jp On the this compound scaffold, these transformations provide essential pathways for creating structural diversity.

A fundamental transformation is the reduction of a nitro group to an amino group. nih.gov This conversion opens up extensive possibilities for further derivatization, such as the formation of diazonium salts, which are highly useful intermediates for introducing a variety of substituents. nih.gov

Another key reaction involving nitro-activated MeQones is cine-substitution. nih.govnih.gov In this process, a nucleophile attacks the C4-position of a 3-nitro-quinolone, such as 1-methyl-3,6,8-trinitro-2-quinolone (TNQ), which is followed by the elimination of the nitro group from the adjacent C3-position as nitrous acid. researchgate.netmdpi.comsemanticscholar.org This reaction effectively allows for the regioselective formation of new carbon-carbon or carbon-nitrogen bonds at the C4-position, replacing the influence of the C3-nitro group with a new substituent. nih.govresearchgate.net This has been demonstrated with nucleophiles like 1,3-dicarbonyl compounds, ketones, and amines. semanticscholar.org

Direct removal of a nitro group has also been achieved. The reaction of TNQ with certain amines, particularly under heated and diluted conditions, can lead to denitration at the 3-position, yielding 6,8-dinitro-1-methyl-2-quinolone (6,8-DNQ). researchgate.net This provides a more facile route to 6,8-DNQ than the direct nitration of MeQone, which often requires severe conditions. researchgate.net

Table 2: Transformations Involving Nitro Groups on the this compound Framework

| Starting Material | Reagent(s)/Conditions | Transformation | Product(s) | Citation(s) |

| Nitro-1-methyl-2-quinolone | Reducing agents | Reduction of nitro group | Amino-1-methyl-2-quinolone | nih.gov |

| 1-Methyl-3,6,8-trinitro-2-quinolone (TNQ) | Nucleophiles (e.g., 1,3-dicarbonyls, amines) | Cine-substitution | 4-Substituted-6,8-dinitro-1-methyl-2-quinolones | nih.govnih.govsemanticscholar.org |

| 1-Methyl-3,6,8-trinitro-2-quinolone (TNQ) | Amines (e.g., tributylamine), heated conditions | Denitration | 6,8-Dinitro-1-methyl-2-quinolone (6,8-DNQ) | researchgate.net |

Electrochemical Reactivity Studies

The electrochemical behavior of this compound derivatives has been investigated, particularly focusing on the reactivity of 4-hydroxy-1-methyl-2(1H)-quinolone. researchgate.net This derivative has been employed as a nucleophile in the electrochemical oxidation of catechols. chemicalbook.comsigmaaldrich.comsigmaaldrich.comresearchgate.net

These studies typically utilize techniques such as cyclic voltammetry and controlled-potential coulometry to probe the reaction mechanism. researchgate.netlookchem.com The results from these experiments indicate that the o-quinones, which are generated in situ from the electrochemical oxidation of catechols, readily participate in a Michael addition reaction with 4-hydroxy-1-methyl-2(1H)-quinolone acting as the nucleophile. researchgate.net This process allows for the successful electrochemical synthesis of complex heterocyclic structures, such as benzofuran (B130515) or isochromeno[4,3-c]quinoline derivatives, in good yield and purity within an undivided cell. researchgate.net The electrochemical approach offers a facile, one-pot method for generating these valuable compounds. researchgate.net

Mechanistic Investigations of this compound Transformations

Mechanistic studies have provided significant insight into the diverse reactivity of this compound and its derivatives.

The high reactivity of 1-methyl-3,6,8-trinitro-2-quinolone (TNQ) in cycloaddition and cine-substitution reactions is mechanistically attributed to a sterically induced loss of aromaticity. kochi-tech.ac.jpresearchgate.net The steric clash between the 1-methyl and 8-nitro groups forces the pyridone ring out of coplanarity with the benzene ring, localizing the pi-bonds and making the C3-C4 bond behave like an activated nitroalkene. nih.govmdpi.com In cine-substitution, the reaction is initiated by the nucleophilic addition of a reagent to the electron-deficient C4 position. mdpi.comsemanticscholar.org This is followed by protonation at the C3 position and a subsequent elimination of nitrous acid (HNO₂) to restore aromaticity, yielding the 4-substituted product. researchgate.netsemanticscholar.orgresearchgate.net

The dimerization and denitration of TNQ in the presence of amines have also been mechanistically explored. researchgate.net It is proposed that an amine first attacks the TNQ molecule to form an adduct intermediate. semanticscholar.orgresearchgate.net This intermediate is key to both pathways. At room temperature, this intermediate can react with another molecule of TNQ to form a dimer. researchgate.net Under heated conditions, the reaction favors a different path leading to the elimination of the 3-nitro group, resulting in denitration. researchgate.net

The mechanism of the electrochemical synthesis involving 4-hydroxy-1-methyl-2(1H)-quinolone is understood to be an ECE (Electrochemical-Chemical-Electrochemical) or related sequence. researchgate.netacs.org The process begins with the electrochemical oxidation (E) of a substrate like catechol to its corresponding reactive o-benzoquinone. This is followed by a chemical step (C), which is the Michael-type nucleophilic addition of the 4-hydroxy-1-methyl-2(1H)-quinolone to the quinone. researchgate.net This adduct can then undergo further electrochemical and chemical steps to form the final stable heterocyclic product. researchgate.net

For photochemical [2+2] cycloadditions , the mechanism involves an Energy Transfer (EnT) pathway. researchgate.net A photosensitizer, such as thioxanthone, absorbs visible light and transfers the energy to a copper-quinolone complex. This coordination of the copper catalyst to the 1-methylquinolin-2(1H)-one is crucial for lowering the triplet energy and enabling the cycloaddition with an alkyne to proceed with high regioselectivity. researchgate.net

Theoretical and Computational Investigations of 1 Methyl 2 Quinolone

Quantum Chemical Calculation Methodologies

Quantum chemical calculations have become indispensable tools for understanding the structural and electronic properties of molecules like 1-methyl-2-quinolone. These computational methods provide insights that complement experimental findings, allowing for detailed investigations into molecular geometry, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a prominent computational method used to investigate the properties of this compound and its derivatives. ajbasweb.comnih.gov DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. ajbasweb.comrsc.org A common approach involves using the B3LYP functional combined with basis sets such as 6-31G, 6-311G, and 6-311++G(d,p) to model the molecule. ajbasweb.comrsc.orgscielo.org.co

Theoretical investigations have been conducted on the internal rotation of the methyl group in this compound (MeQone), comparing it to 1-methyl-2(1H)-pyridone (1-MPY). nih.gov These studies, using DFT and Hartree-Fock theory, calculated the three-fold (V3) methyl internal rotation barrier, finding it to be three times higher in MeQone. nih.gov DFT has also been used to predict the reactivity of MeQone derivatives, such as those with nitro groups, by estimating dihedral angles to understand steric effects. kochi-tech.ac.jp For instance, in a study of 4-hydroxy-1-methyl-2(1H)-quinolone (HMQ), DFT calculations at the B3LYP/6-31G and 6-311G levels were used to obtain the optimized geometry and vibrational frequencies, which showed good agreement with experimental FT-IR spectra. ajbasweb.com Furthermore, time-dependent DFT (TD-DFT) calculations have been used to support the mechanism of N-O bond homolysis in 1-hydroxy-2(1H)-quinolone derivatives upon UV irradiation. nih.gov

Below is a table summarizing various applications of DFT in studying this compound and related compounds.

| Compound Studied | Property Investigated | Computational Method/Basis Set | Source(s) |

| 1-Methyl-2(1H)-quinolone (MeQone) | Methyl group internal rotation barrier (V₃) | DFT, Hartree-Fock | nih.gov |

| 4-Hydroxy-1-methyl-2(1H)-quinolone (HMQ) | Optimized geometry, vibrational frequencies | DFT/B3LYP/6-31G, 6-311G | ajbasweb.com |

| 1-Methyl-2-quinolones with nitro groups | Reactivity prediction via dihedral angle estimation | DFT | kochi-tech.ac.jp |

| 2-((2-(4-chlorophenylhydrazone)methyl)quinoline) | Optimized molecular geometry | DFT:B3LYP/6-311+G(d,p) | scielo.org.co |

| 1-Hydroxy-2(1H)-quinolone derivatives | Mechanism of N-O bond cleavage | Time-dependent DFT (TD-DFT) | nih.gov |

| 3-Heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one derivatives | Optimized geometry, MEP, FMO analysis, NLO properties, NMR chemical shifts | DFT/B3LYP/6-311++G(d,p) | rsc.org |

Molecular Orbital (MO) calculations, particularly semiempirical methods, have been applied to analyze the structure and reactivity of this compound derivatives. nih.govclockss.org The MOPAC (PM3) method was used to investigate nitro-substituted quinolones, revealing significant structural distortions. nih.govclockss.org

These calculations showed that in 1-methyl-3,6,8-trinitro-2-quinolone (TNQ-Me), the nitro group at the 8-position is not coplanar with the quinolone ring, exhibiting a turn of 67.7°. nih.govclockss.org This lack of coplanarity, driven by steric compression between the 1-methyl and 8-nitro groups, induces torsional strain in the 2-quinolone ring. nih.govclockss.org The dihedral angle between the C8-NO₂ bond and the N1-Me bond was calculated to be 30.0°. nih.gov This steric repulsion is believed to be a key factor in the high reactivity of TNQ-Me compared to analogues like 3,6-dinitroquinolone (3,6-DNQ) and demethylated trinitroquinolone (TNQ-H), where the rings are nearly coplanar. nih.gov Another study employed the semiempirical MNDO method to calculate proton affinities for 1-methyl quinolone, among other derivatives, to determine the most likely site of protonation. jcscm.net

The table below presents calculated dihedral angles for select nitroquinolones based on MO calculations.

| Compound | Dihedral Angle between 8-NO₂ and Quinolone Ring | Dihedral Angle between C8-NO₂ and N1-Me Bonds | Source(s) |

| 1-Methyl-3,6,8-trinitro-2-quinolone (TNQ-Me) | 67.7° | 30.0° | nih.gov |

| 3,6-Dinitro-1-methyl-2-quinolone (3,6-DNQ) | Almost coplanar | Not applicable | nih.gov |

| 3,6,8-Trinitro-2-quinolone (TNQ-H) | Almost coplanar | Not applicable | nih.gov |

Density Functional Theory (DFT) Applications

Electronic Structure and Aromaticity Analysis

The electronic nature and aromatic character of this compound are fundamental to its chemical behavior and have been explored through various theoretical and computational lenses.

The electronic structure of this compound (MeQone) is best described by considering its resonance forms. nih.govmdpi.com While it is a derivative of the quinoline (B57606) aromatic system, its properties are significantly influenced by the pyridone moiety. mdpi.comnii.ac.jp A key contributor to its electronic structure is a betaine (B1666868) (or zwitterionic) resonance structure. nih.govmdpi.comresearchgate.net This resonance form, which involves a positive charge on the nitrogen atom and a negative charge on the oxygen atom, imparts a degree of aromaticity to the molecule. nih.govmdpi.com

This slight aromaticity is a critical factor in the reactivity of the MeQone framework. nih.govmdpi.com It generally diminishes the molecule's reactivity, making it relatively inert to both direct nucleophilic and electrophilic functionalization under normal conditions. nih.govmdpi.comnii.ac.jp Consequently, chemical modifications often require the introduction of activating groups, such as electron-donating hydroxyl groups or electron-withdrawing nitro groups, to overcome this inherent stability. nih.govnii.ac.jp

A crucial aspect of the structure of this compound is its inability to undergo tautomerization. nih.govmdpi.com Unlike its parent compound, 2-quinolone (also known as carbostyril), the presence of the methyl group on the nitrogen atom (N-substitution) prevents the formation of the corresponding aromatic 2-hydroxyquinoline (B72897) (quinolinol) tautomer. nih.govmdpi.comnii.ac.jp This is because N-unsubstituted quinolones can exist in equilibrium with their tautomeric quinolinol forms, which contributes to their aromaticity. nih.govmdpi.com

This phenomenon of tautomerism is highly relevant in analogous systems like 2-quinolone and 4-quinolone. rsc.orgnih.govchim.it Studies on these related compounds show that they exist as an equilibrium mixture of the keto (-one) and enol (-hydroxy) forms. rsc.orgnih.gov For 2-quinolones, the equilibrium is between the 2-quinolone and 2-hydroxyquinoline forms, while for 4-quinolones, it is between 4-quinolone and 4-hydroxyquinoline. rsc.orgnih.govmdpi.com This equilibrium can be influenced by factors such as solvent polarity, steric hindrance, and the electronic properties of other substituents on the ring. nih.govscirp.org Computational studies on 4-quinolone derivatives have shown that the ketone forms are generally more stable than the enol forms. scirp.org The study of this tautomerism is critical, as the different forms can exhibit distinct chemical and physical properties, which has significant implications for their biological activity. nih.govchim.it

Molecular electrostatic potential (MEP) analysis is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. kuleuven.bechemrxiv.org The MEP map illustrates the charge distribution within a molecule, highlighting regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). dergipark.org.tr

For quinoline derivatives, MEP calculations, often performed using DFT methods like B3LYP/6-311++g(d,p), reveal specific reactive zones. rsc.orgdergipark.org.tr In a study on a related quinoline derivative, the MEP map showed that negative electrostatic potential regions were concentrated around the oxygen and nitrogen atoms, identifying them as likely sites for electrophilic interaction. dergipark.org.tr Conversely, positive potential regions were observed around certain hydrogen atoms, indicating sites prone to nucleophilic attack. dergipark.org.tr This type of analysis is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological target or react with other chemical species. kuleuven.bechemrxiv.org

Molecular Geometry and Conformational Studies

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the three-dimensional structure of this compound and its derivatives. The fundamental framework of this compound consists of a fused benzene (B151609) and pyridone ring system. While the N-unsubstituted 2-pyridone exists in tautomeric forms that contribute to its aromaticity, the N-substituted this compound also exhibits aromatic character due to resonance structures. nii.ac.jp

Analysis of Planarity, Torsion, and Dihedral Angles

The this compound skeleton is generally considered to be nearly planar. researchgate.net However, the introduction of substituents, particularly at the 8-position, induces significant deviations from planarity. This distortion is a key factor influencing the molecule's reactivity. For instance, in derivatives like 1-methyl-3,6,8-trinitro-2-quinolone (TNQ), steric repulsion between the 1-methyl group and the 8-nitro group forces the quinolone ring to distort. nii.ac.jpnih.gov X-ray crystallography of TNQ revealed that the dihedral angle between the N1-Me and C8-NO2 bonds is 25.0°. researchgate.net DFT calculations have corroborated these experimental findings, showing a calculated dihedral angle of 30.0° between the C8-NO2 bond and the N1-Me group. nih.gov This torsional strain prevents the pyridone moiety from being coplanar with the benzene ring, which in turn hinders the effective overlap of π-orbitals. nih.gov

In a related study on a non-planar quinoline derivative, the dihedral angle between the quinoline and phenylenediamine rings was found to be 9.40 (4)°. iucr.org For other complex dihydroquinoline systems, the dihydropyridinone and benzene rings were observed to be inclined to one another by a small angle of 2.0 (1)°. iucr.org While not directly on this compound itself, these values for related structures highlight the potential for non-planarity in the quinoline system.

Interactive Table: Dihedral Angles in this compound Derivatives and Related Compounds

| Compound | Groups Involved in Dihedral Angle | Dihedral Angle (°) | Method | Reference |

| 1-Methyl-3,6,8-trinitro-2-quinolone (TNQ) | N1-Me and C8-NO2 | 25.0 | X-ray Crystallography | researchgate.net |

| 1-Methyl-3,6,8-trinitro-2-quinolone (TNQ) | C8-NO2 and N1-Me | 30.0 | DFT Calculation | nih.gov |

| (2E)-1-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)... | Dihydroquinoline and Benzene Ring | 1.83 (11) | X-ray Crystallography | researchgate.net |

| N1,N1-diethyl-N4-[(quinolin-2-yl)methylidene]benzene-1,4-diamine | Quinoline and Phenylenediamine Rings | 9.40 (4) | X-ray Crystallography | iucr.org |

| Ethyl 6-bromo-1-[(pyridin-2-yl)methyl]-4-[(pyridin-3-yl)methyl]-1,2-dihydroquinoline-4-carboxylate | Dihydropyridinone and Benzene Rings | 2.0 (1) | X-ray Crystallography | iucr.org |

Steric Repulsion and Framework Distortion

The concept of steric repulsion is central to understanding the chemistry of substituted 1-methyl-2-quinolones. The steric clash between a substituent at the 8-position and the methyl group at the 1-position is a powerful tool for activating the otherwise unreactive quinolone framework. researchgate.netkochi-tech.ac.jp This repulsion induces a significant distortion in the quinolone ring system. nii.ac.jpnih.gov

As a result of this distortion, the pyridone ring loses a degree of its aromaticity. nii.ac.jpnih.gov This loss of aromatic stabilization makes the pyridone moiety behave more like an activated nitroalkene, especially in nitro-substituted derivatives. nih.govkochi-tech.ac.jp This "steric activation" is considered a form of non-electrical activation of an aromatic ring. researchgate.net The high reactivity of compounds like 1-methyl-3,6,8-trinitro-2-quinolone (TNQ) is attributed to this steric effect, which facilitates reactions such as cine-substitutions and cycloadditions that are not observed in less sterically hindered analogues like 1-methyl-3,6-dinitro-2-quinolone. nih.gov

Studies on 1-methyl-8-alkylquinolinium salts have systematically demonstrated that as the bulkiness of the 8-substituent increases, the dihedral angles between the N1-Me and C8-R bonds become larger, leading to greater distortion of the quinoline ring and enhanced reactivity. mdpi.com

Spectroscopic Property Predictions

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Chemical Shift Computations

Theoretical calculations of NMR chemical shifts are a powerful tool for structural elucidation. rsc.org The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT (e.g., B3LYP functional), is a standard approach for computing ¹H and ¹³C NMR chemical shifts. rsc.orgscielo.org.co

For derivatives of this compound, theoretical chemical shifts have been calculated and compared with experimental data. rsc.org While ¹³C NMR chemical shifts often show good correlation with experimental values, the calculation of ¹H NMR shifts can be more challenging due to factors like solvation effects, which are not always explicitly included in the calculations. scielo.org.co For example, in a study on a quinoline derivative, the correlation between computed and experimental ¹H-NMR chemical shifts was poor for the N-H signal, which is highly influenced by the solvent. scielo.org.co However, the ¹³C-NMR chemical shifts in the same study showed an acceptable average error rate of 2.61%. scielo.org.co

Interactive Table: Experimental ¹³C NMR Chemical Shifts for Quinolone Derivatives

| Compound | Position | Chemical Shift (δ ppm) | Solvent | Reference |

| quinolin-2(1H)-one | Multiple | 162.45, 140.87, 139.25, 130.85, 128.32, 122.31, 122.09, 119.65, 115.70 | DMSO-d6 | rsc.org |

| 2-((2-(4-chlorophenylhydrazono)methyl)quinoline | Multiple | 115.8, 118.4, 122.6, 125.9, 126.6, 127.4, 128.4, 128.8, 129.1, 129.7, 133.2, 142.03, 142.8, 152.5 | DMSO-d6 | scielo.org.co |

| 8-methylquinolin-2(1H)-one | Multiple | 163.45, 141.35, 136.88, 131.84, 126.09, 123.23, 122.29, 121.40, 119.70, 16.86 | Chloroform-d | rsc.org |

| methyl 2-oxo-1,2-dihydroquinoline-6-carboxylate | Multiple | 166.17, 162.52, 142.59, 140.87, 131.05, 130.37, 123.35, 123.23, 119.14, 115.88, 52.51 | DMSO-d6 | rsc.org |

Vibrational Frequency Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the molecular structure and bonding. DFT calculations are frequently used to compute harmonic vibrational frequencies, which, after appropriate scaling, can be compared with experimental spectra to aid in the assignment of vibrational modes. x-mol.netajbasweb.com

For instance, a study on 4-hydroxy-1-methyl-2(1H)-quinolone (HMQ) utilized DFT calculations at the B3LYP/6-311G basis set level to obtain optimized geometry and vibrational frequencies. ajbasweb.com The calculated frequencies showed good agreement with the experimental FT-IR spectrum. ajbasweb.com Similarly, the vibronic spectra of jet-cooled this compound have been analyzed with the aid of DFT calculations to assign the observed bands in the fluorescence excitation and dispersed fluorescence spectra. x-mol.net The protonation of the carbonyl group in this compound has also been studied using infrared spectroscopy, with characteristic shifts observed for the OH stretching and bending vibrations upon salt formation. cdnsciencepub.com

Interactive Table: Selected Vibrational Frequencies (cm⁻¹) for 4-Hydroxy-1-methyl-2(1H)-quinolone (HMQ)

| Vibrational Mode | Experimental (FT-IR) | Calculated (DFT/B3LYP/6-311G) | Reference |

| OH Stretch | 3410 | 3415 | ajbasweb.com |

| CH Stretch (Aromatic) | 3060 | 3065 | ajbasweb.com |

| C=O Stretch | 1650 | 1655 | ajbasweb.com |

| C=C Stretch | 1600 | 1605 | ajbasweb.com |

| CH Bend | 1460 | 1465 | ajbasweb.com |

Computational Exploration of Reaction Mechanisms and Pathways

Computational methods have been invaluable in exploring the reaction mechanisms involving this compound. The steric distortion of the quinolone framework, as discussed earlier, is a key determinant of its reactivity. nih.govkochi-tech.ac.jp

The high reactivity of 1-methyl-3,6,8-trinitro-2-quinolone (TNQ) in cine-substitution reactions has been rationalized through computational studies. nih.gov These reactions, which afford 4-substituted 1-methyl-6,8-dinitro-2-quinolones upon treatment with nucleophiles, are facilitated by the distorted, less aromatic pyridone ring which acts as a nitroalkene. nii.ac.jpnih.gov This allows for nucleophilic attack, followed by elimination, in a manner not seen in the planar, more aromatic analogues. nih.gov

Furthermore, the pyridone moiety of TNQ can undergo cycloaddition reactions with electron-rich alkenes or dienes, a pathway also attributed to its diminished aromaticity and nitroalkene-like character due to steric strain. nih.gov

The biosynthesis of quinolone alkaloids has also been a subject of computational investigation. Studies on quinolone synthase (AmQNS), a type III polyketide synthase, have provided mechanistic insights into the condensation reaction between N-methyl anthraniloyl-CoA and malonyl-CoA to yield 4-hydroxy-1-methyl-2-quinolone (B592664). nih.gov Computational modeling has helped to delineate the transition states and activation energies for the steps involved in the catalytic cycle, including substrate binding, ketide insertion, and product ring closure. nih.gov

Transition State Analysis

Molecular Interaction and Binding Studies

Molecular docking and other computational methods are crucial in assessing the interactions between this compound derivatives and biological targets. These studies help in rationalizing the biological activity and guiding the design of new potential therapeutic agents.

One study investigated the interaction of this compound with the ATAD2 bromodomain, a target in cancer research. iucr.org The crystal structure revealed that the bicyclic ring system of this compound engages with the conserved Asn1064 residue and forms a hydrophobic sandwich with valines 1008, 1013, and 1018. iucr.org This binding resulted in an on-scale IC50 of 2.6 mM. iucr.org

In the context of antibacterial research, the interactions of N-methyl-2-alkenyl-4-quinolones with the ATP-dependent MurE ligase of Mycobacterium tuberculosis have been modeled. researchgate.net It was hypothesized that the lipophilic aliphatic chain of these compounds interacts with buried hydrophobic residues of the MurE ligase. researchgate.net This interaction likely induces a conformational change that prevents the binding of the natural substrate, UDP-MurNAc-dipeptide. researchgate.net The most potent compound in this series, (Z)-1-methyl-2-(tetradec-5-en-1-yl)quinolin-4(1H)-one, exhibited an IC50 value of 36 ± 16 μM. researchgate.net

Furthermore, theoretical docking models have been used to evaluate the interaction of quinolone derivatives with the RSK-4 protein, which is implicated in cancer. ccij-online.org These studies analyze how different derivatives interact with the protein's surface, providing insights into potential anticancer activity. ccij-online.org Similarly, docking studies of novel 2-quinolone-1,2,3-triazole-α-aminophosphonate hybrids with bacterial proteins like DNA gyrase B (3G75) have been performed to rationalize their efficiency and explore their molecular features as potential antibacterial agents. researchgate.net

Predicting the binding energy is a key component of computational drug discovery, offering a quantitative measure of the affinity between a ligand and its target. Various studies have reported predicted binding energies for derivatives of this compound with different protein targets.

A theoretical study evaluated the interaction of 19 quinolone derivatives, including 4-Hydroxy-1-methyl-2(1H)-quinolone, with the RSK-4 protein (PDB ID: 6rv2). ccij-online.org The study calculated several energy parameters to characterize the binding, as detailed in the table below.

| Compound | Estimated Free Energy of Binding (kcal/mol) | Estimated Inhibition Constant, Ki (mM) | Total Intermolecular Energy (kcal/mol) |

|---|---|---|---|

| 4-Hydroxy-1-methyl-2(1H)-quinolone | -4.61 | 420.50 | -4.66 |